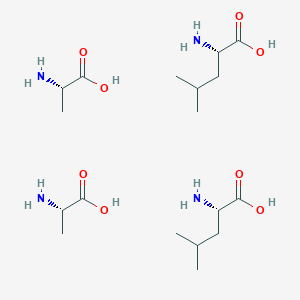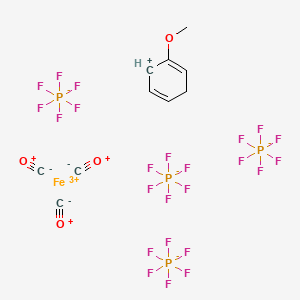
Gly-L-Cys(1)-L-Cys(2)-L-Ser-L-Asn-L-Pro-L-Val-L-Cys(1)-L-His-L-Leu-L-Glu-L-His-L-Ser-L-Asn-L-Leu-L-Cys(2)-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
a-Conotoxin M II: is a peptide neurotoxin isolated from the venom of marine cone snails. It belongs to the M-superfamily of conotoxins, which are characterized by their disulfide-rich structures and potent biological activities. These peptides are known for their ability to selectively target and modulate nicotinic acetylcholine receptors, making them valuable tools in neurobiological research and potential therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The chemical synthesis of a-Conotoxin M II involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically includes the following steps:
Amino Acid Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of a-Conotoxin M II may involve large-scale SPPS with optimized conditions to enhance yield and purity. Advanced techniques such as microwave-assisted peptide synthesis and automated peptide synthesizers can be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions: a-Conotoxin M II undergoes several chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues, which is crucial for the peptide’s stability and biological activity.
Reduction: Breaking of disulfide bonds to study the peptide’s linear form and its folding pathways.
Substitution: Introduction of non-natural amino acids or modifications to enhance stability or activity.
Common Reagents and Conditions:
Oxidation: Typically performed using oxidizing agents such as iodine or air oxidation in a buffered solution.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Utilizes standard peptide coupling reagents and protecting group strategies.
Major Products:
Oxidized Form: The biologically active form with disulfide bonds.
Reduced Form: The linear peptide without disulfide bonds.
Modified Peptides: Variants with enhanced properties for research or therapeutic use.
Applications De Recherche Scientifique
a-Conotoxin M II has a wide range of scientific research applications:
Neurobiology: Used to study the function and modulation of nicotinic acetylcholine receptors, which are involved in various neurological processes.
Pharmacology: Serves as a lead compound for developing new drugs targeting neurological disorders such as pain, addiction, and neurodegenerative diseases.
Biochemistry: Aids in understanding protein folding, disulfide bond formation, and peptide-receptor interactions.
Medicine: Potential therapeutic applications in treating conditions like chronic pain and nicotine addiction.
Mécanisme D'action
a-Conotoxin M II exerts its effects by binding to specific subtypes of nicotinic acetylcholine receptors (nAChRs) on neuronal cells. This binding inhibits the normal function of these receptors, leading to the blockade of synaptic transmission. The peptide’s high selectivity and potency make it a valuable tool for dissecting the roles of different nAChR subtypes in physiological and pathological processes.
Comparaison Avec Des Composés Similaires
a-Conotoxin GI: Another conotoxin that targets nAChRs but with different selectivity and potency profiles.
a-Conotoxin ImI: Known for its high affinity for certain nAChR subtypes, making it useful in neurobiological studies.
a-Conotoxin PnIA: Exhibits unique receptor binding properties and is used to explore nAChR diversity.
Uniqueness of a-Conotoxin M II: a-Conotoxin M II is unique due to its specific targeting of certain nAChR subtypes, which provides insights into receptor function and potential therapeutic applications. Its distinct disulfide bond pattern and sequence contribute to its unique pharmacological profile.
Propriétés
Formule moléculaire |
C67H103N23O22S4 |
|---|---|
Poids moléculaire |
1710.9 g/mol |
Nom IUPAC |
3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-5-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid |
InChI |
InChI=1S/C67H103N23O22S4/c1-29(2)12-35-55(100)77-34(9-10-51(96)97)54(99)80-38(15-33-20-73-28-75-33)58(103)84-41(21-91)60(105)82-39(16-48(69)93)59(104)79-36(13-30(3)4)56(101)86-43(53(71)98)23-113-115-25-45-64(109)85-42(22-92)61(106)83-40(17-49(70)94)67(112)90-11-7-8-47(90)65(110)89-52(31(5)6)66(111)88-46(26-116-114-24-44(62(107)87-45)76-50(95)18-68)63(108)81-37(57(102)78-35)14-32-19-72-27-74-32/h19-20,27-31,34-47,52,91-92H,7-18,21-26,68H2,1-6H3,(H2,69,93)(H2,70,94)(H2,71,98)(H,72,74)(H,73,75)(H,76,95)(H,77,100)(H,78,102)(H,79,104)(H,80,99)(H,81,108)(H,82,105)(H,83,106)(H,84,103)(H,85,109)(H,86,101)(H,87,107)(H,88,111)(H,89,110)(H,96,97)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |
Clé InChI |
DUQYFGMBLOPGBY-XCQLYXDWSA-N |
SMILES isomérique |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O |
SMILES canonique |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


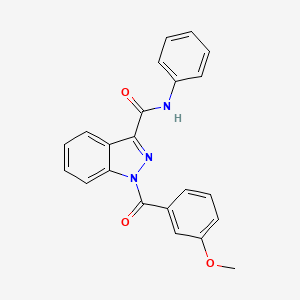
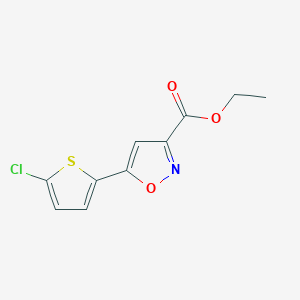
![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)

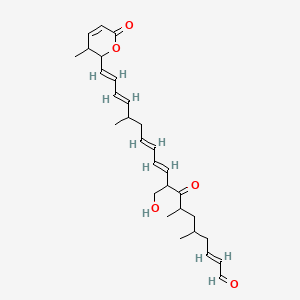

![1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo-](/img/structure/B12339363.png)
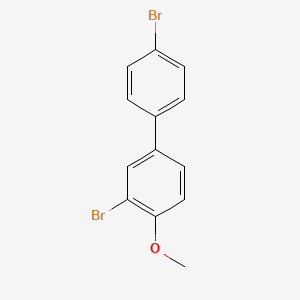
![1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester](/img/structure/B12339378.png)



